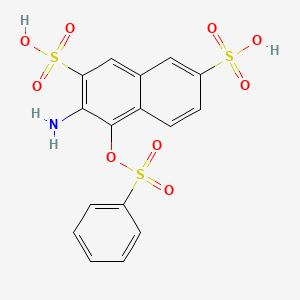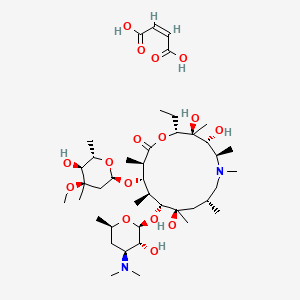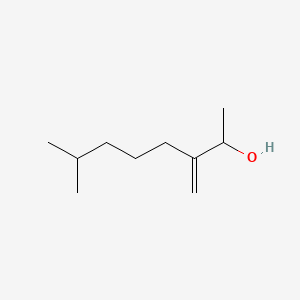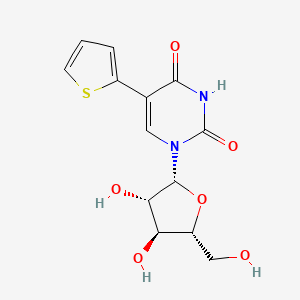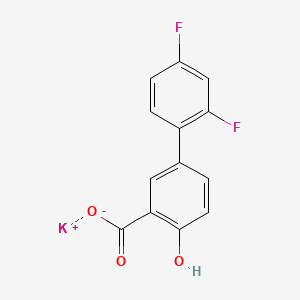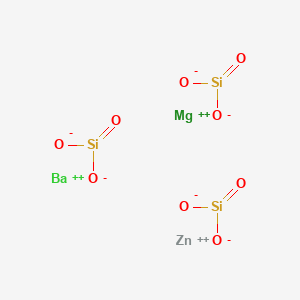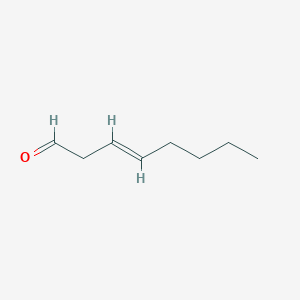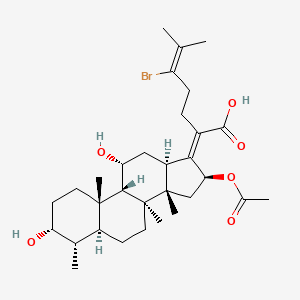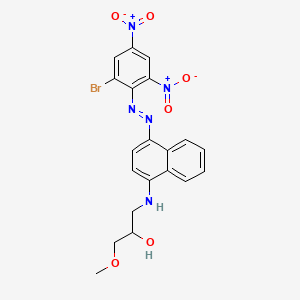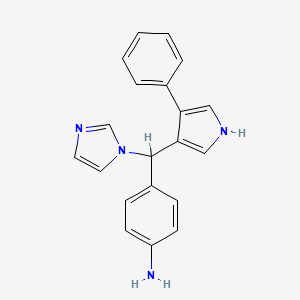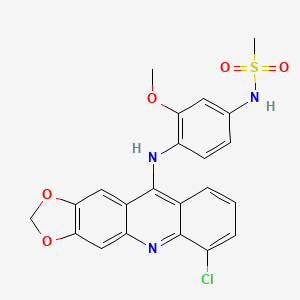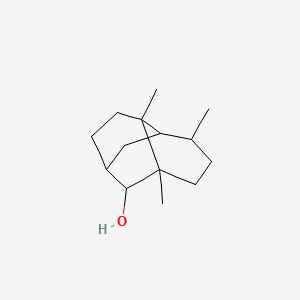
Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol is a complex organic compound with the molecular formula C₁₄H₂₄O and a molecular mass of 208.34 g/mol It is characterized by its intricate structure, which includes multiple ring systems and a hydroxyl group
Preparation Methods
The synthesis of Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol involves several steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the ring systems, followed by functional group modifications to introduce the hydroxyl group. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Scientific Research Applications
Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol has several scientific research applications:
Chemistry: It is used as a model compound to study complex ring systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with other molecules. The compound’s ring systems provide a stable framework that can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol can be compared with similar compounds such as:
Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-amine: Contains an amine group instead of a hydroxyl group. These compounds share similar ring systems but differ in their functional groups, leading to different chemical properties and reactivities.
Properties
CAS No. |
94132-59-9 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3,6,8-trimethyltricyclo[5.3.1.03,8]undecan-2-ol |
InChI |
InChI=1S/C14H24O/c1-9-4-6-14(3)12(15)10-5-7-13(14,2)11(9)8-10/h9-12,15H,4-8H2,1-3H3 |
InChI Key |
BWHOSYVFAXOIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


